
Lithium(1+)8-chloronaphthalene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)8-chloronaphthalene-1-sulfinate is an organosulfur compound that features a lithium ion coordinated to an 8-chloronaphthalene-1-sulfinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)8-chloronaphthalene-1-sulfinate typically involves the sulfonation of 8-chloronaphthalene followed by lithiation. A common method includes:
Sulfonation: 8-chloronaphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position, forming 8-chloronaphthalene-1-sulfonic acid.
Lithiation: The sulfonic acid derivative is then neutralized with lithium hydroxide or lithium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfone derivatives.
Reduction: Reduction of the sulfonate group can lead to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 8-chloronaphthalene-1-sulfone.
Reduction: 8-chloronaphthalene-1-thiol or 8-chloronaphthalene-1-sulfide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Battery Technology: Investigated for use in lithium-sulfur batteries due to its ability to stabilize polysulfides and improve battery performance.
Wirkmechanismus
The mechanism by which lithium(1+)8-chloronaphthalene-1-sulfinate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In battery technology, it helps in the stabilization of polysulfides, thereby enhancing the efficiency and lifespan of lithium-sulfur batteries .
Vergleich Mit ähnlichen Verbindungen
- Lithium(1+)8-bromonaphthalene-1-sulfinate
- Lithium(1+)8-fluoronaphthalene-1-sulfinate
- Lithium(1+)8-methylnaphthalene-1-sulfinate
Comparison: Lithium(1+)8-chloronaphthalene-1-sulfinate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its suitability for specific applications.
Eigenschaften
Molekularformel |
C10H6ClLiO2S |
|---|---|
Molekulargewicht |
232.6 g/mol |
IUPAC-Name |
lithium;8-chloronaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H7ClO2S.Li/c11-8-5-1-3-7-4-2-6-9(10(7)8)14(12)13;/h1-6H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
BZZUDDMNBUKMAJ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC2=C(C(=C1)S(=O)[O-])C(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



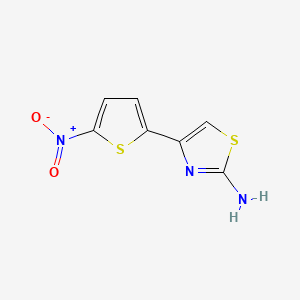
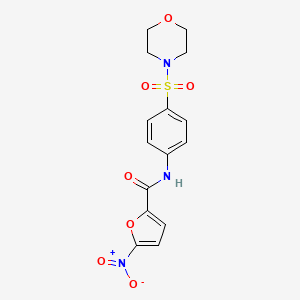
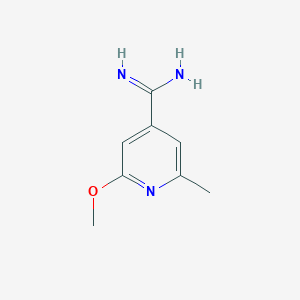
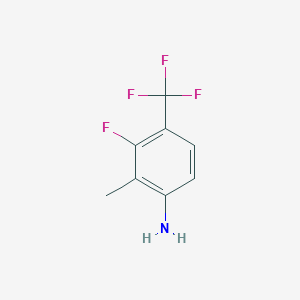

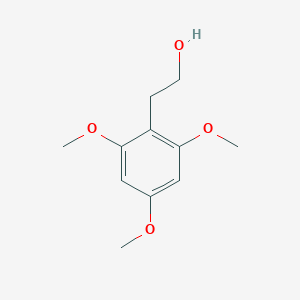

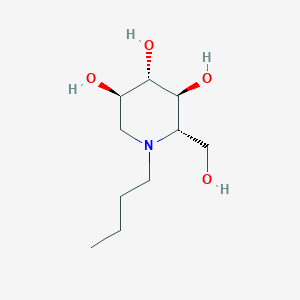

![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
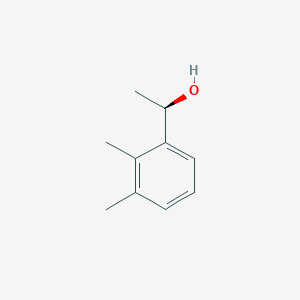
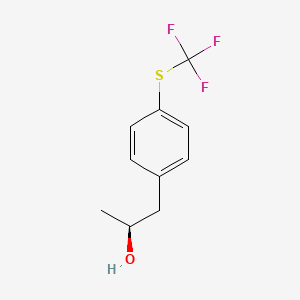
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
